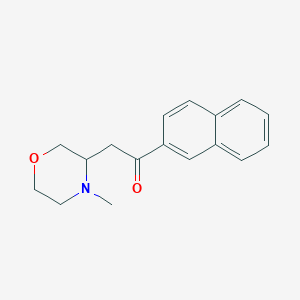

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one

説明

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a ketone derivative featuring a naphthalen-2-yl group and a 4-methylmorpholin-3-yl substituent. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which balances lipophilic and hydrophilic properties .

特性

CAS番号 |

666190-71-2 |

|---|---|

分子式 |

C17H19NO2 |

分子量 |

269.34 g/mol |

IUPAC名 |

2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3 |

InChIキー |

PFXNIHKEDHNOOM-UHFFFAOYSA-N |

正規SMILES |

CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

Methylation: The 4-position of the morpholine ring is methylated using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Final Coupling: The final step involves coupling the methylated morpholine ring with the naphthalene-acyl chloride intermediate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.

化学反応の分析

Types of Reactions

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives of the naphthalene ring.

Reduction: Reduced forms of the ethanone moiety.

Substitution: Substituted morpholine derivatives.

科学的研究の応用

2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 2-(4-methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

類似化合物との比較

Comparison with Structural Analogues

Morpholine-Containing Analogues

2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one

- Structure : Differs in the morpholine substitution (4-yl vs. 3-yl) and includes a methoxy group on the naphthalene ring.

- Synthesis: Derived from Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), via morpholine functionalization .

- Applications : Studied for biological activity, leveraging morpholine’s solubility-enhancing effects .

Aminoalkylated Naphthalene-Based Chalcones (e.g., Compound 55)

- Structure : Features a morpholin-4-ylmethyl group attached to a phenyl ring instead of direct morpholine substitution.

- Synthesis : Prepared via Claisen-Schmidt condensation, with IR and EIMS data confirming structures .

- Properties : The additional hydroxy group enables hydrogen bonding, improving solubility but reducing lipophilicity compared to the target compound .

Heterocyclic and Aromatic Analogues

2-(1-Methyl-1H-indol-3-yl)-1-(naphthalen-2-yl)ethan-1-one (5f)

- Structure : Replaces the morpholine group with a methylindole moiety.

- Synthesis : Synthesized via N-heterocycle-catalyzed sp³ C–H acylation (46% yield) .

- However, the lower synthesis yield compared to morpholine derivatives (e.g., quantitative yield in ) highlights scalability challenges .

1-(Naphthalen-2-yl)-2-(2-nitrophenyl)ethan-1-one

Sulfur- and Halogen-Containing Analogues

Dimethylsulfoxonium Derivatives (e.g., 1f)

- Structure : Features a dimethyl(oxo)-λ⁶-sulfanylidene group and chloromethylphenyl substituent.

- Synthesis : Characterized by NMR and DFT studies, with a melting point of 137.3–138.5°C .

- Properties : The sulfoxonium group increases polarity, while the chloromethyl group offers a handle for further functionalization. These compounds exhibit higher thermal stability than nitro-substituted analogues .

Chalcone Derivatives

(E)-1-(Naphthalen-2-yl)-3-arylprop-2-ene-1-ones

Key Comparative Data

| Compound | Substituent | Melting Point (°C) | Synthesis Yield | Key Functional Groups |

|---|---|---|---|---|

| Target Compound | 4-Methylmorpholin-3-yl | N/A | N/A | Ketone, morpholine |

| 2-(6-Methoxynaphthalen-2-yl)-propan-1-one | Morpholin-4-yl, methoxy | N/A | Moderate | Ketone, morpholine, methoxy |

| 1-(Naphthalen-2-yl)-2-(2-nitrophenyl) | Nitrophenyl | 126–127 | Quantitative | Ketone, nitro |

| Dimethylsulfoxonium derivative (1f) | Chloromethylphenyl | 137.3–138.5 | Moderate | Sulfoxonium, chloro |

| Compound 5f (indole derivative) | Methylindole | N/A | 46% | Ketone, indole |

Research Implications

- Electronic Effects : Morpholine’s electron-donating nature contrasts with nitro groups, influencing charge distribution and reactivity.

- Solubility : Morpholine derivatives generally exhibit improved aqueous solubility compared to purely aromatic analogues, aiding drug delivery .

- Synthetic Scalability : TiCl₃-mediated and Claisen-Schmidt methods offer high yields, whereas indole-functionalized compounds require optimization .

生物活性

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and a naphthalene moiety, which contribute to its unique chemical properties and possible therapeutic applications. Research into its biological activity suggests it may play a role in drug discovery, particularly in areas such as anti-inflammatory and anticancer therapies.

Chemical Structure and Properties

The structure of 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation : CC1=CC=CC=C1C(C(=O)N2CCOCC2)N(C)C

This compound's morpholine ring enhances its solubility and interaction with biological targets, while the naphthalene structure contributes to its hydrophobic characteristics, which can influence membrane permeability and receptor binding.

Research indicates that 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one may interact with specific enzymes or receptors, modulating their activity and influencing various cellular processes. The compound's mechanism of action is likely linked to its ability to bind to molecular targets, which could lead to alterations in signaling pathways relevant to inflammation and cancer progression.

Anti-inflammatory Properties

Preliminary studies suggest that this compound exhibits anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines or modulate the activity of enzymes involved in inflammatory responses. The exact pathways and molecular interactions remain a subject of ongoing investigation.

Anticancer Potential

The compound's structural features position it as a candidate for anticancer drug development. Studies are exploring its efficacy against various cancer cell lines, focusing on its ability to induce apoptosis (programmed cell death) and inhibit tumor growth. Early results indicate promising activity against specific cancer types, although further research is necessary to establish its therapeutic index and safety profile.

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same structural class:

- Study on Morpholine Derivatives : A study investigated morpholine derivatives, revealing that modifications on the morpholine ring can significantly enhance anticancer activity. The presence of hydrophobic groups, like naphthalene, was found to increase cellular uptake and efficacy against cancer cells.

- Naphthalene-based Compounds : Research on naphthalene derivatives demonstrated their potential as anti-inflammatory agents through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. This suggests that 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one may share similar mechanisms.

Research Findings

Recent investigations into 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one have provided insights into its biological activity:

| Activity | Findings |

|---|---|

| Anti-inflammatory | Inhibits cytokine production; potential COX inhibition |

| Anticancer | Induces apoptosis in specific cancer cell lines; ongoing efficacy studies |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。